2-Amino-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide
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Overview
Description
2-Amino-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide is a chemical compound with a complex structure that includes an amino group, a cyclopropyl group, and a nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of cyclopropylamine with 4-nitrobenzyl chloride to form N-cyclopropyl-N-(4-nitrobenzyl)amine. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Amino-N-cyclopropyl-N-(4-aminobenzyl)-acetamide.
Scientific Research Applications
2-Amino-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyclopropyl group may influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-cyclopropyl-N-(4-aminobenzyl)-acetamide
- 2-Amino-N-isopropyl-N-(4-nitro-benzyl)-acetamide
Uniqueness
2-Amino-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide is unique due to the presence of both a cyclopropyl group and a nitrobenzyl group, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c13-7-12(16)14(10-5-6-10)8-9-1-3-11(4-2-9)15(17)18/h1-4,10H,5-8,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKLVXRJYBIKFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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